6-Chloro-3-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have significant effects on various biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The presence of the trifluoromethyl group in organic compounds is known to significantly affect pharmaceutical growth .
Result of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s known that the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-5-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl bromide (CF3Br) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, KOH), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, DIBAL-H), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 6-Chloro-2-(trifluoromethyl)nicotinic acid
- 3-Amino-2-chloro-6-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various synthetic pathways. Additionally, the methyl group at the 3rd position provides steric hindrance, influencing the compound’s interaction with other molecules and its overall behavior in chemical reactions.
Properties
IUPAC Name |
6-chloro-3-methyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVAQLGNGUHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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